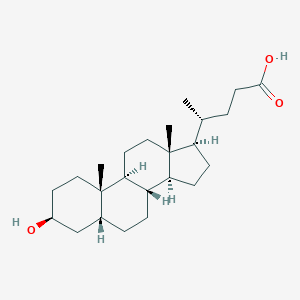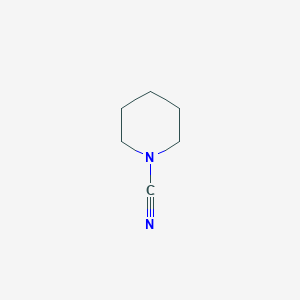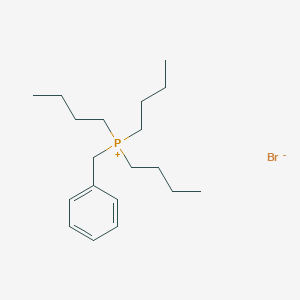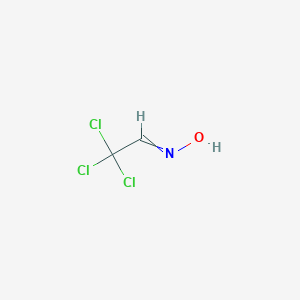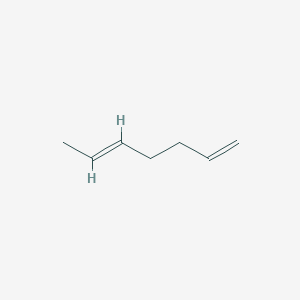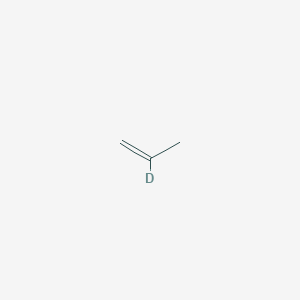
2-Deuterioprop-1-ene
Übersicht
Beschreibung
2-Deuterioprop-1-ene, also known as 2-dipropene, is a hydrocarbon molecule with the chemical formula C3H6D2. It is a structural isomer of propene and is composed of three carbon atoms and six hydrogen atoms, with two of the hydrogen atoms replaced by deuterium atoms. 2-Deuterioprop-1-ene is a colorless gas at room temperature and is used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Deuterioprop-1-ene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a reaction medium for catalytic hydrogenation reactions. It is also used as a solvent for the synthesis of polymers and as a reaction medium for deuteration reactions.
Wirkmechanismus
The mechanism of action of 2-Deuterioprop-1-ene is based on its ability to form stable bonds with other molecules. 2-Deuterioprop-1-ene is a reactive molecule, and when it reacts with other molecules, it forms covalent bonds. These covalent bonds are strong and can be used to form polymers or to catalyze chemical reactions.
Biochemische Und Physiologische Effekte
2-Deuterioprop-1-ene is not known to have any direct biochemical or physiological effects. However, it is known to be a metabolite of propene, and it is possible that it may have some indirect effects on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Deuterioprop-1-ene in laboratory experiments is that it is a relatively stable molecule. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in laboratory experiments. The main limitation of using 2-Deuterioprop-1-ene in laboratory experiments is that it is a relatively reactive molecule, and it can react with other molecules in the experiment.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-Deuterioprop-1-ene. These include further research into its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its potential uses in laboratory experiments. Additionally, further research into its potential applications in industrial and commercial processes could be conducted. Finally, further research into its potential uses in medical applications could be conducted.
Eigenschaften
IUPAC Name |
2-deuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deuterioprop-1-ene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

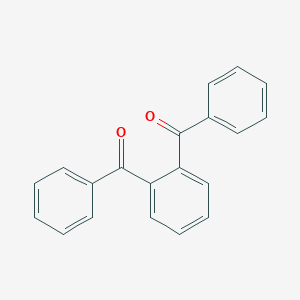
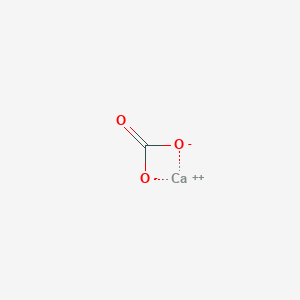
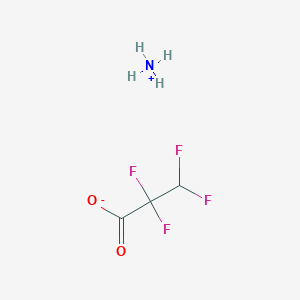
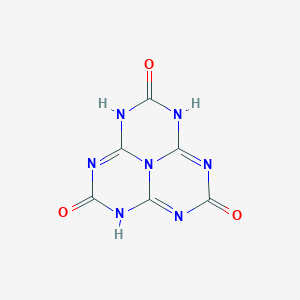
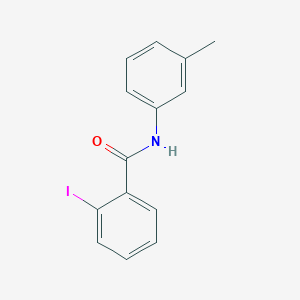
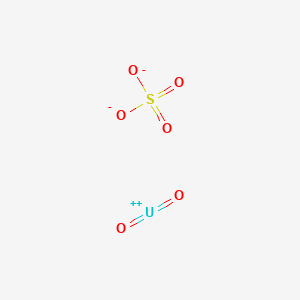
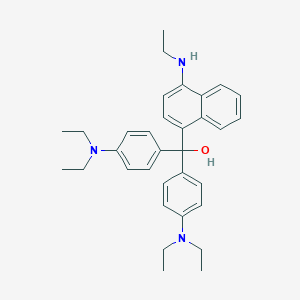
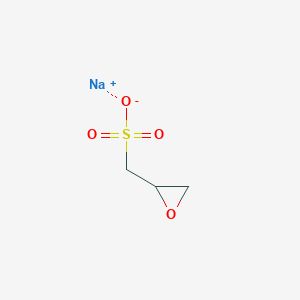
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
